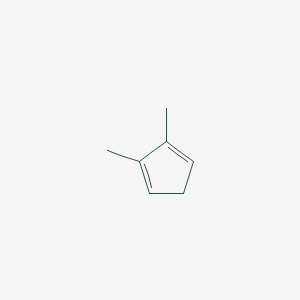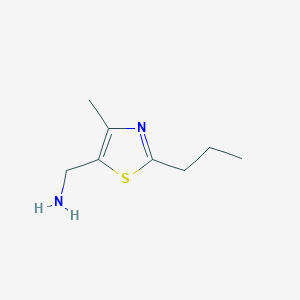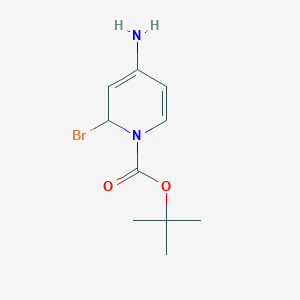![molecular formula C10H17NO B14133575 1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone CAS No. 1199-51-5](/img/structure/B14133575.png)
1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone is a bicyclic compound featuring a nitrogen atom within its structure. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and pharmacology. The bicyclic framework provides a rigid structure, which can be advantageous in drug design and synthesis.
Vorbereitungsmethoden
The synthesis of 1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone typically involves the reaction of a bicyclic amine with an appropriate acylating agent. One common method includes the reaction of 3-azabicyclo[3.2.2]nonane with chloroacetyl chloride in the presence of a base such as trimethylamine. The reaction proceeds under mild conditions, typically in a solvent like dichloromethane, to yield the desired product .
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the ethanone moiety, converting it into a carboxylic acid.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Azabicyclo[32
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure can impart desirable properties to the resulting compounds, such as increased stability and specificity.
Biology: Research has explored the compound’s interactions with biological targets, including enzymes and receptors. Its unique structure may enable it to modulate biological pathways in novel ways.
Medicine: The compound has shown promise as a lead compound in the development of new pharmaceuticals.
Industry: In industrial applications, the compound’s stability and reactivity make it useful in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure may enable the compound to fit into binding sites with high affinity, thereby modulating the activity of the target. Pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone can be compared to other bicyclic compounds, such as:
3-Azabicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in the arrangement of the rings and the position of the nitrogen atom.
Piperazine derivatives of 3-azabicyclo[3.2.2]nonanes: These derivatives incorporate piperazine moieties, which can enhance their antiprotozoal activity.
The uniqueness of this compound lies in its specific bicyclic structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications.
Eigenschaften
CAS-Nummer |
1199-51-5 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(12)11-6-9-2-3-10(7-11)5-4-9/h9-10H,2-7H2,1H3 |
InChI-Schlüssel |
XZVKGKAXLMCBTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2CCC(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


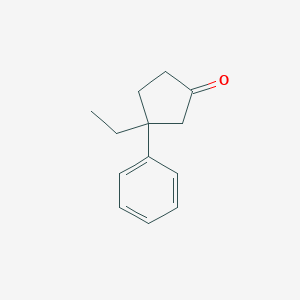
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
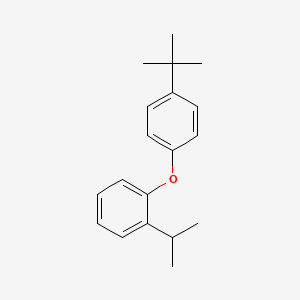

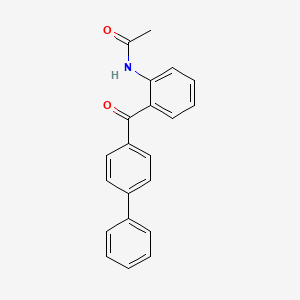
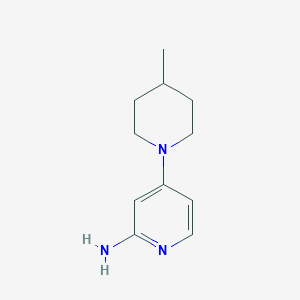
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)

![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
